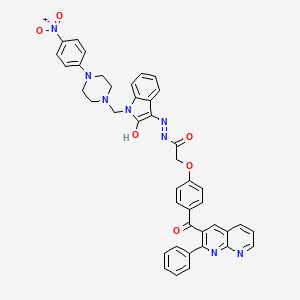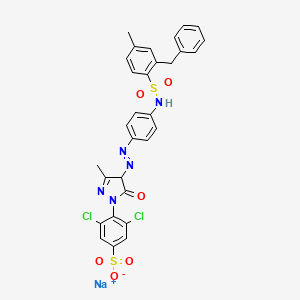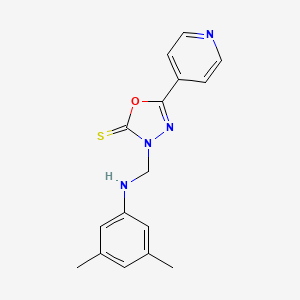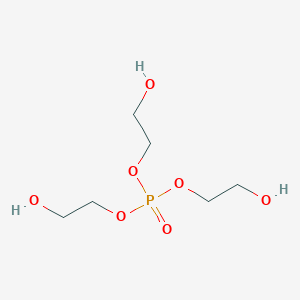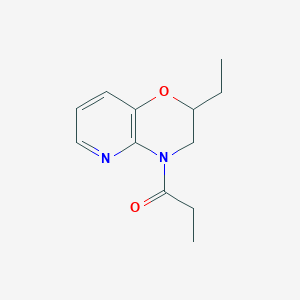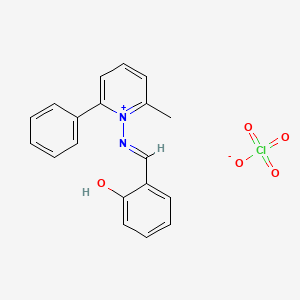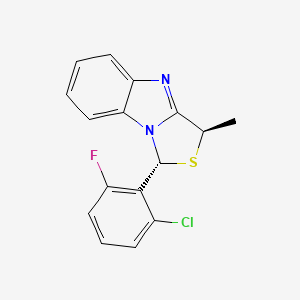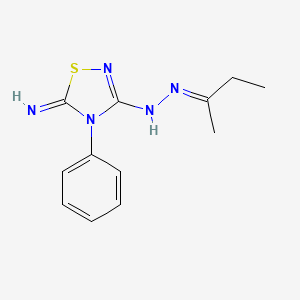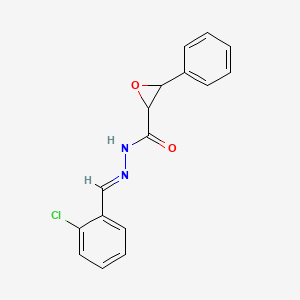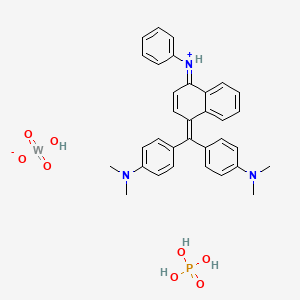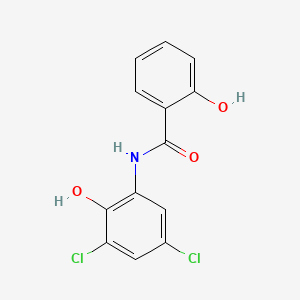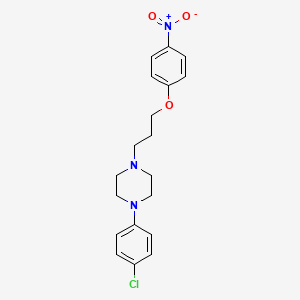
Piperazine, 1-(4-chlorophenyl)-4-(3-(4-nitrophenoxy)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(4-chlorophenyl)-4-(3-(4-nitrophenoxy)propyl)- is a synthetic organic compound belonging to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 3-(4-nitrophenoxy)propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(4-chlorophenyl)-4-(3-(4-nitrophenoxy)propyl)- typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 4-chlorophenyl group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of 3-(4-nitrophenoxy)propyl group: The final step involves the reaction of the intermediate with 3-(4-nitrophenoxy)propyl bromide under similar basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Large-scale production may also incorporate continuous flow reactors and automated systems to enhance efficiency.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The chlorophenyl group can be subjected to nucleophilic substitution reactions.
Substitution: The piperazine ring can undergo various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common reagent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Reduction of the nitro group: 1-(4-chlorophenyl)-4-(3-(4-aminophenoxy)propyl)piperazine.
Substitution reactions: Various substituted piperazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Piperazine, 1-(4-chlorophenyl)-4-(3-(4-nitrophenoxy)propyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(4-chlorophenyl)-4-(3-(4-nitrophenoxy)propyl)- involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Piperazine, 1-(4-chlorophenyl)-4-(3-(4-aminophenoxy)propyl)-
- Piperazine, 1-(4-bromophenyl)-4-(3-(4-nitrophenoxy)propyl)-
- Piperazine, 1-(4-chlorophenyl)-4-(3-(4-methoxyphenoxy)propyl)-
Comparison: Piperazine, 1-(4-chlorophenyl)-4-(3-(4-nitrophenoxy)propyl)- is unique due to the presence of both a 4-chlorophenyl group and a 3-(4-nitrophenoxy)propyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds may have different substituents, leading to variations in their reactivity, stability, and biological activity.
Propriétés
Numéro CAS |
84344-61-6 |
|---|---|
Formule moléculaire |
C19H22ClN3O3 |
Poids moléculaire |
375.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-4-[3-(4-nitrophenoxy)propyl]piperazine |
InChI |
InChI=1S/C19H22ClN3O3/c20-16-2-4-17(5-3-16)22-13-11-21(12-14-22)10-1-15-26-19-8-6-18(7-9-19)23(24)25/h2-9H,1,10-15H2 |
Clé InChI |
SZLKJBROUJXCGY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCOC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


